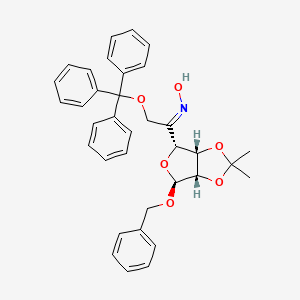
5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl) porphine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl) porphine trihydrochloride is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological systems. They are characterized by a large, stable ring structure composed of four pyrrole subunits interconnected via methine bridges. This particular compound is notable for its functional groups, which include diphenyl, aminophenyl, and carboxyphenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl) porphine trihydrochloride typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle. The specific substituents are introduced through the use of appropriately substituted benzaldehydes. The reaction conditions often include:
Solvent: Acetic acid or propionic acid
Catalyst: Acidic catalysts such as trifluoroacetic acid
Temperature: Elevated temperatures around 100-150°C
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:
Batch or continuous flow reactors: to manage the reaction conditions efficiently.
Purification steps: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl) porphine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form porphyrin dications.
Reduction: Reduction can lead to the formation of chlorins or bacteriochlorins.
Substitution: The functional groups (amino and carboxyl) can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Acyl chlorides, sulfonyl chlorides
Major Products
Oxidation: Porphyrin dications
Reduction: Chlorins, bacteriochlorins
Substitution: Various substituted porphyrins depending on the reagents used
Scientific Research Applications
5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl) porphine trihydrochloride has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its role in mimicking natural heme groups.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and dyes.
Mechanism of Action
The mechanism of action of this compound involves its ability to interact with molecular targets through its porphyrin ring. The aminophenyl and carboxyphenyl groups can form hydrogen bonds and electrostatic interactions with biological molecules. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to cell damage and death.
Comparison with Similar Compounds
Similar Compounds
Tetraphenylporphyrin: Lacks the amino and carboxyl functional groups.
Hematoporphyrin: Contains hydroxyl and carboxyl groups.
Protoporphyrin IX: Naturally occurring porphyrin with vinyl and propionic acid groups.
Uniqueness
5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl) porphine trihydrochloride is unique due to its specific functional groups, which provide distinct chemical reactivity and biological interactions compared to other porphyrins.
Properties
Molecular Formula |
C45H34Cl3N5O2 |
|---|---|
Molecular Weight |
783.1 g/mol |
IUPAC Name |
4-[15-(4-aminophenyl)-10,20-diphenyl-21,23-dihydroporphyrin-5-yl]benzoic acid;trihydrochloride |
InChI |
InChI=1S/C45H31N5O2.3ClH/c46-32-17-15-30(16-18-32)44-39-25-21-35(49-39)41(27-7-3-1-4-8-27)33-19-23-37(47-33)43(29-11-13-31(14-12-29)45(51)52)38-24-20-34(48-38)42(28-9-5-2-6-10-28)36-22-26-40(44)50-36;;;/h1-26,47,50H,46H2,(H,51,52);3*1H |
InChI Key |
ZDGRSBXVKPSKEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=CC=C8)C=C4)C9=CC=C(C=C9)C(=O)O)N3.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2S)-morpholin-2-yl]propanoic acid](/img/structure/B12341406.png)
![N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea](/img/structure/B12341407.png)
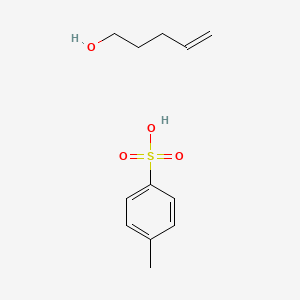
![[1]Benzothieno[2,3-d]pyrimidine-6-carboxylic acid, 1,4,5,6,7,8-hexahydro-4-oxo-, ethyl ester](/img/structure/B12341413.png)
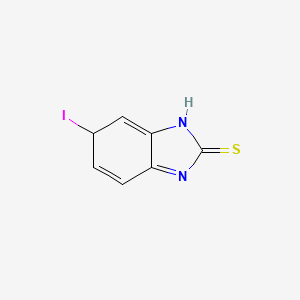
![Urea, N-(4-methylphenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12341439.png)

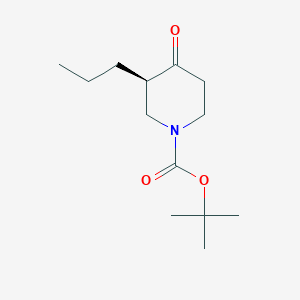
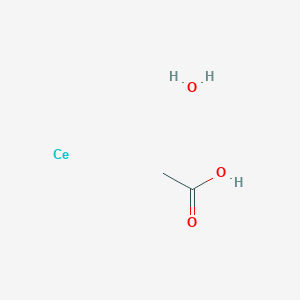
![ethyl (2E)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B12341459.png)
![(8S)-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12341464.png)
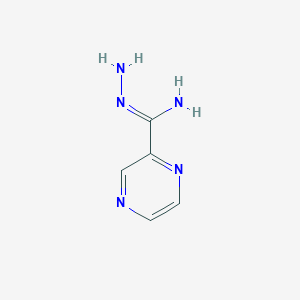
![tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate](/img/structure/B12341471.png)
